Fluticasone Propionate RC A
Description
Chemical Identity and Nomenclature
Fluticasone Propionate Related Compound A exists in multiple forms with distinct chemical identities, reflecting the complexity of pharmaceutical impurity analysis. The primary form, designated under Chemical Abstracts Service number 948566-12-9, possesses the empirical formula C24H30F2O6S with a molecular weight of 484.55 daltons. This compound is systematically named as 6-alpha,9-difluoro-11-beta-hydroxy-16-alpha-methyl-3-oxo-17-(propanoyloxy)androsta-1,4-dien-17-beta-carbo(thioperoxoic)o-acid, representing a structurally complex steroid derivative containing fluorine substitutions and thioester functionality.
An alternative form of Fluticasone Propionate Related Compound A, recognized under Chemical Abstracts Service number 65429-42-7, exhibits the molecular formula C24H30F2O6 and functions as a carboxylic acid derivative. This variant, designated as Fluticasone EP Impurity A according to European Pharmacopoeia standards, bears the systematic name 6-alpha,9-difluoro-11-beta-hydroxy-16-alpha-methyl-3-oxo-17-(propanoyloxy)androsta-1,4-diene-17-beta-carboxylic acid. The structural differences between these forms primarily involve the presence or absence of sulfur-containing functional groups, which significantly impacts their analytical behavior and detection methods.
The nomenclature variations reflect different regulatory classifications and analytical applications. While both compounds serve as reference standards for fluticasone propionate analysis, their distinct chemical structures require separate consideration in method development and validation procedures. The thioacid form represents a more complex analytical challenge due to the presence of the sulfur moiety, which can undergo various chemical transformations during pharmaceutical manufacturing processes.
Historical Context in Pharmaceutical Analysis
The development of Fluticasone Propionate Related Compound A as a reference standard emerged from the growing sophistication of pharmaceutical quality control in the late twentieth century. As regulatory agencies worldwide implemented more stringent requirements for drug purity assessment, the need for well-characterized impurity standards became paramount. The identification and isolation of this compound represented significant analytical chemistry achievements, requiring advanced separation techniques and structural elucidation methods to establish its chemical identity definitively.
Fluticasone Propionate Related Compound A serves multiple critical functions within pharmaceutical quality control systems, primarily as a certified reference material for analytical method development and validation. Its availability as a pharmaceutical secondary standard enables laboratories to establish accurate quantitative methods for detecting and measuring this impurity in fluticasone propionate drug products. The compound's certification includes comprehensive characterization data compliant with regulatory guidelines, ensuring traceability and analytical reliability across different testing facilities.
Properties
Molecular Formula |
C24H30F2O6Sl |
|---|---|
Molecular Weight |
484.55 |
Origin of Product |
United States |
Comparison with Similar Compounds
Asthma Management
- FP vs. BUD in Children : A 20-week trial in 333 children (4–12 years) found FP 400 µg/day and BUD 800 µg/day achieved similar improvements in FEV₁ (forced expiratory volume in 1 second) and symptom control, with fewer systemic side effects in the FP group .
- FP vs. Beclomethasone : In pediatric asthma, FP at half the dose of BDP (100 µg vs. 200 µg twice daily) showed equivalent efficacy in reducing exacerbations .
- Combination Therapy (SFC): Salmeterol/fluticasone propionate (SFC) demonstrated superior efficacy to FP monotherapy in reducing airway resistance (sRaw: 24% lower at 2 weeks, 19% at 4 weeks) and improving FEV₁ in mild persistent asthma .
COPD and Tuberculosis Risk
A nationwide study in COPD patients revealed a 28% higher risk of tuberculosis with FP compared to BUD (HR: 1.28, 95% CI: 1.05–1.60), likely due to FP’s prolonged tissue retention .
Combination Therapies
FP’s synergy with long-acting β₂-agonists (e.g., salmeterol) enhances asthma control:
Q & A
Q. What analytical methods are recommended for quantifying Fluticasone Propionate RC A in pharmaceutical formulations?
Basic High-performance liquid chromatography (HPLC) and gas chromatography (GC) are standard methods. For HPLC, prepare a mobile phase of methanol, acetonitrile, and phosphate buffer (pH 3.5) at a ratio of 23:23:53. Use USP Fluticasone Propionate RS as the reference standard. Inject 20 µL of the test solution and calculate purity based on peak area ratios . For GC, use a capillary column (e.g., DB-5) and flame ionization detector to quantify residual solvents like acetone .
Q. How are microbial limits enforced in this compound formulations?
Basic Microbial testing follows USP guidelines:
Q. What particle size criteria ensure efficacy in nasal spray formulations?
Basic ≥98% of particles must be <5 µm (analyzed via microscopy at 400X magnification). Larger particles (>250 µm) are excluded via filtration and visual inspection. Particle size impacts drug deposition in the nasal mucosa .
Q. How is the pH stability of this compound suspensions maintained?
Basic Adjust pH to 5.0–7.0 using phosphate buffers. Test using a calibrated pH meter after centrifugation (3,500 rpm for 10 minutes) to separate the suspension phase .
Q. What are the acceptance criteria for dose uniformity in inhalers?
Basic
- Mean of 10 doses: 85–115% of label claim.
- No single dose outside 75–125%. If 2–3 doses fail, test 20 additional units. Use HPLC to quantify delivered doses .
Advanced Research Questions
Q. How can researchers resolve discrepancies in impurity profiles across chromatographic methods?
Advanced Use USP Resolution Mixtures (e.g., Related Compounds B, C, D) to optimize column selectivity. For example, adjust the methanol-acetonitrile ratio in the mobile phase to separate sulfenic acid derivatives (Related Compound A) and thioester analogs (Related Compound D). Resolution should exceed 2.0 between critical pairs .
| Related Compound | Retention Time (min) | Resolution Criteria |
|---|---|---|
| Fluticasone RC A | 8.2 | Baseline separation |
| Fluticasone RC D | 10.5 | R ≥ 2.0 |
Q. What methodologies validate stability-indicating assays for degradation products?
Advanced Stress-test Fluticasone Propionate under acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% H₂O₂), and photolytic (ICH Q1B) conditions. Use HPLC-PDA to confirm no co-elution of degradation peaks with the API. Forced degradation should produce ≥10% degradation while maintaining method specificity .
Q. How does particle size distribution affect in vitro-in vivo correlation (IVIVC) in inhaled formulations?
Advanced Conduct cascade impaction studies (e.g., Andersen Cascade Impactor) to simulate lung deposition. Correlate fine particle fraction (FPF, particles <2 µm) with pharmacokinetic data (e.g., AUC₀–24). Optimize using spray-drying parameters: inlet temperature 80°C, feed rate 3 mL/min .
Q. What statistical approaches address batch-to-batch variability in content uniformity studies?
Advanced Apply analysis of variance (ANOVA) to assess variability across 3+ batches. Use tolerance intervals (TI) with 95% confidence and 99% coverage to ensure 85–115% potency. For non-normal data, apply non-parametric methods like the Wilcoxon signed-rank test .
Q. How can metabolite profiling enhance pharmacokinetic studies of this compound?
Advanced Use LC-MS/MS to identify phase I metabolites (e.g., hydroxylated derivatives) and phase II conjugates (e.g., glucuronides). In human plasma, monitor the inactive 17β-carboxylic acid metabolite (CAS 105613-90-9) as a biomarker for systemic exposure. Limit of quantification (LOQ): 0.1 ng/mL .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
